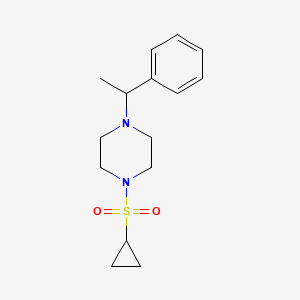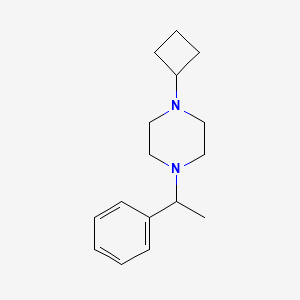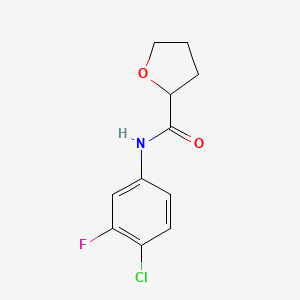![molecular formula C16H16ClN3O B15115634 2-(4-chlorophenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide](/img/structure/B15115634.png)
2-(4-chlorophenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a chlorophenyl group, a pyridinyl group, and an azetidinyl group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide typically involves the following steps:
Formation of the Azetidinyl Intermediate: The azetidinyl group can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or azetidinone derivatives.
Coupling with Chlorophenyl and Pyridinyl Groups: The azetidinyl intermediate is then coupled with 4-chlorophenyl and pyridin-2-yl groups using reagents like coupling agents (e.g., EDC, DCC) and catalysts (e.g., palladium catalysts) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch or Continuous Flow Reactors: To maintain consistent reaction conditions and scalability.
Purification Techniques: Such as recrystallization, chromatography, and distillation to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-chlorophenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of inflammation or microbial growth.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-chlorophenyl)-1-(pyridin-4-yl)ethanone
- 2-(4-chlorophenyl)-1-(pyridin-3-yl)ethanone
- 1-(4-chlorophenyl)-2-(pyridin-2-yl)ethanone
Uniqueness
2-(4-chlorophenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its azetidinyl group, in particular, provides a unique scaffold for further chemical modifications and applications.
Propiedades
Fórmula molecular |
C16H16ClN3O |
|---|---|
Peso molecular |
301.77 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-N-(1-pyridin-2-ylazetidin-3-yl)acetamide |
InChI |
InChI=1S/C16H16ClN3O/c17-13-6-4-12(5-7-13)9-16(21)19-14-10-20(11-14)15-3-1-2-8-18-15/h1-8,14H,9-11H2,(H,19,21) |
Clave InChI |
HMTSOONMVBEEFJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1C2=CC=CC=N2)NC(=O)CC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]-2-methoxyphenol;hydrochloride](/img/structure/B15115554.png)
![4-Methyl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]pentan-1-one](/img/structure/B15115560.png)
![N-[1-(pyrazin-2-yl)azetidin-3-yl]-3-(trifluoromethoxy)benzamide](/img/structure/B15115575.png)

![1-(2-Fluorophenyl)-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine](/img/structure/B15115582.png)
![3-(2-Methoxyethyl)-1-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B15115587.png)
![4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B15115588.png)
![1-Cyclopentanecarbonyl-4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine](/img/structure/B15115591.png)
![3-Cyclopropyl-6-{[1-(4-fluorobenzoyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B15115594.png)

![N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-methylpyrazol-3-amine;hydrochloride](/img/structure/B15115604.png)



